Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate
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Overview
Description
“Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Scientific Research Applications
Structural Chemistry and Synthesis
A study on the structural characteristics of related 1,3,4-thiadiazole derivatives highlighted the interaction between the sulfonyl group and the thiadiazole ring, suggesting potential applications in the design of molecules with specific properties (Pedregosa et al., 1996). Another research focused on carbamate derivatives, emphasizing the role of hydrogen bonding in assembling molecules into three-dimensional architectures, which could be relevant for material science and molecular engineering (Das et al., 2016).
Insecticidal Activity
Research on N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles has shown that these compounds exhibit insecticidal activities, which could be leveraged for developing environmentally benign pest control agents (Wang et al., 2011).
Pharmaceutical Intermediates
The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, a precursor to biologically active compounds, highlights the chemical's role in pharmaceutical manufacturing (Zhao et al., 2017).
N-Methylation of Carbamate Derivatives
Research on carbamate derivatives of α-amino acids undergoing N-methylation without racemization offers insights into synthetic chemistry techniques that preserve the stereochemical integrity of molecules, relevant for drug synthesis and development (Easton et al., 1991).
Mosquito-Larvicidal and Antibacterial Properties
Studies on novel thiadiazolotriazin-4-ones with mosquito-larvicidal and antibacterial properties showcase the potential for developing new agents to combat malaria and bacterial infections (Castelino et al., 2014).
Organic Light Emitting Diodes (OLEDs)
Research into luminescent organic materials using donor-acceptor-donor compounds containing carbazole donors and thiadiazole acceptors for OLED applications indicates the versatility of these compounds in electronic and optoelectronic devices (Rybakiewicz et al., 2020).
Future Directions
The 1,3,4-thiadiazole nucleus and its derivatives, including “Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate”, have been a subject of extensive research due to their broad types of biological activity . Future research may focus on exploring the structural modifications on different thiadiazole derivatives for various pharmacological activities .
Properties
IUPAC Name |
tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-8(2,3)14-7(13)10-4-5-11-6(9)15-12-5/h4H2,1-3H3,(H,10,13)(H2,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUPVUYYTSFRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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